Synthesis of 3-Hydroxy-2-nitropyridine: A Technical Guide
Synthesis of 3-Hydroxy-2-nitropyridine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-2-nitropyridine is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the multi-target tyrosine kinase inhibitor, crizotinib.[1][2] This aromatic heterocyclic organic compound, with the molecular formula C5H4N2O3, appears as a light yellow to light brown crystalline solid.[3] Its structure, featuring both a hydroxyl and a nitro group on the pyridine ring, makes it a valuable building block in medicinal chemistry and organic synthesis.[3][4] This guide provides a comprehensive overview of the primary synthetic routes to 3-hydroxy-2-nitropyridine, with a focus on experimental protocols, comparative data, and reaction workflows.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 15128-82-2 | [1][5] |
| Molecular Formula | C5H4N2O3 | [1][5] |
| Molecular Weight | 140.10 g/mol | [5] |
| Appearance | Light yellow powder/crystals | [1][3] |
| Melting Point | 69-71 °C | [1] |
| Boiling Point | 69-71 °C (average) | [1] |
| Solubility | Slightly soluble in water, better solubility in organic solvents like alcohols and ethers. | [4] |
Synthetic Methodologies
The synthesis of 3-hydroxy-2-nitropyridine primarily involves the nitration of 3-hydroxypyridine. Several methods have been reported, each with distinct advantages and disadvantages concerning yield, safety, and environmental impact.
Method 1: Nitration with Mixed Acid (Concentrated H₂SO₄ and HNO₃)
This is a traditional and widely reported method for the synthesis of 3-hydroxy-2-nitropyridine.[1] It involves the direct nitration of 3-hydroxypyridine using a mixture of concentrated sulfuric acid and concentrated nitric acid. While effective, this method is often criticized for its use of highly corrosive acids, which poses environmental and equipment-related challenges.[1]
Experimental Protocol:
A detailed procedure was reported in the Journal of Organic Chemistry.[6]
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Dissolution: With ice water cooling and efficient stirring, 96 g (1.0 mole) of 3-hydroxypyridine is gradually added to 650 ml of concentrated sulfuric acid. The addition should take approximately 20 minutes, ensuring the internal temperature does not exceed 30°C.
-
Nitration: A cold mixture of 48 ml of nitric acid (sp gr 1.50) and 92 ml of concentrated sulfuric acid is added gradually over 3-5 hours. The reaction is maintained at a temperature of 40 to 45°C without external cooling.
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Quenching and Extraction: The mixture is allowed to stand overnight (about 16 hours) and then poured into 2 liters of ice and water. The solution is neutralized to a pH of 1 to 4 and extracted three times with ether or methylene chloride.
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Purification: The organic extract is dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by sublimation at 50°C (<1 mm) to give a yellow crystalline product.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-hydroxypyridine | [6] |
| Reagents | Concentrated H₂SO₄, Concentrated HNO₃ | [6] |
| Temperature | <30°C (dissolution), 40-45°C (nitration) | [6] |
| Yield | 75% | [6] |
Workflow Diagram:
Method 2: Nitration with Metal Nitrate and Concentrated Sulfuric Acid
An alternative to using a pre-mixed nitrating acid is the in-situ generation of nitric acid from a nitrate salt in concentrated sulfuric acid. A Chinese patent discloses a method using potassium nitrate (KNO₃).[7] This approach is reported to reduce the generation of acid mist and improve safety and control over the reaction.[7]
Experimental Protocol:
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Dissolution: 3-hydroxypyridine is dissolved in concentrated sulfuric acid.
-
Nitration: Anhydrous KNO₃ is slowly added in batches to the solution. The reaction mixture is then heated to 40°C and stirred for 2 hours.
-
Work-up: The reaction mixture is poured into water. The pH of the solution is adjusted to 6.5 using solid NaHCO₃. The mixture is left to stand overnight, and the precipitate is collected by filtration and dried.[7]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-hydroxypyridine | [7] |
| Reagents | Concentrated H₂SO₄, KNO₃ | [7] |
| Molar Ratio (3-HP:KNO₃) | 1:1.2 | [7] |
| Temperature | 40°C | [7] |
| pH (Work-up) | 6.5 | [7] |
| Yield | 49.7% | [7] |
Workflow Diagram:
Method 3: Nitration with Metal Nitrate and Acetic Anhydride
This method represents a significant improvement in terms of environmental impact and reaction yield by avoiding the use of concentrated sulfuric and nitric acids.[1][8] A metal nitrate, such as KNO₃, is used in combination with acetic anhydride.
Experimental Protocol:
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Reaction Setup: In a three-necked flask, add 10g of 3-hydroxypyridine, 80ml of ethyl acetate, 4.2g of KNO₃, and 21ml of acetic anhydride.[5][8]
-
Reaction: The mixture is heated to 45°C with magnetic stirring until the reaction is complete.
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Work-up: After cooling to room temperature, the mixture is suction filtered. The filtrate's pH is adjusted to neutral with a saturated NaOH solution.
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Extraction and Purification: The aqueous layer is extracted 3-4 times with ethyl acetate. The combined organic extracts are treated with activated carbon and refluxed for 1 hour. After cooling and filtering, the filtrate is dried with anhydrous magnesium sulfate, filtered, and concentrated on a rotary evaporator. The resulting product is then dried in an oven.[5][8]
Quantitative Data:
| Parameter | Value (Example 1) | Value (Example 2) | Reference |
| Starting Material | 10g 3-hydroxypyridine | 50g 3-hydroxypyridine | [2][8] |
| Reagents | Ethyl acetate, KNO₃, Acetic anhydride | Ethyl acetate, KNO₃, Acetic anhydride | [2][8] |
| Temperature | 45°C | 45°C | [2][8] |
| Yield | 81% (11.9g) | 90% (66g) | [2][8] |
Workflow Diagram:
Conclusion
The synthesis of 3-hydroxy-2-nitropyridine can be achieved through several nitration pathways of 3-hydroxypyridine. While the traditional mixed-acid method is well-established, modern approaches utilizing metal nitrates, particularly in combination with acetic anhydride, offer significant advantages in terms of yield, safety, and environmental friendliness. The choice of synthetic route will depend on the specific requirements of the laboratory or production facility, balancing factors such as cost, scale, and environmental regulations. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical intermediate.
References
- 1. Page loading... [wap.guidechem.com]
- 2. A kind of synthesis technique of 3-hydroxy-2-nitropyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. 3-Hydroxy-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 8. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]

